Picolinic acid t-butylamide
CAS No.: 71653-50-4
Cat. No.: VC14237264
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71653-50-4 |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-tert-butylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13) |
Standard InChI Key | IDSCGIREUASONG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CC=N1 |
Introduction
Structural and Chemical Identity of Picolinic Acid t-Butylamide
Picolinic acid t-butylamide (systematic name: N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide) is a pyridine-derived amide featuring a tert-butyl group appended to the amide nitrogen. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol. The compound’s structure comprises a pyridine ring substituted at the 2-position by a carboxamide group, which is further functionalized with a tert-butyl moiety via a hydroxyalkyl chain .
Stereochemical Considerations
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of picolinic acid t-butylamide begins with picolinic acid (5) and (S)-tert-leucinol (6), as illustrated in Figure 1. The route avoids unstable intermediates like cyanopyridines, which historically led to inconsistent yields .
Table 1: Key Synthetic Steps and Yields
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Amidation | Isobutyl chloroformate, NMM | 92% |
2 | Cyclization | SOCl₂, neutral silica gel | 85% |
3 | Purification | Column chromatography | 64% |
Stepwise Synthesis
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Amidation: Picolinic acid undergoes activation with isobutyl chloroformate and N-methylmorpholine (NMM) to form a mixed anhydride, which reacts with (S)-tert-leucinol to yield the intermediate amide 4 .
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Cyclization: Treatment of 4 with thionyl chloride generates a mesylate intermediate, which cyclizes to form the oxazoline ligand. Neutral silica gel is essential to prevent decomposition during purification .
Challenges and Optimizations
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Byproduct Formation: Bis-acylation of tert-leucinol was mitigated by maintaining reaction temperatures below 0°C .
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Purification: Traditional silica gel caused ligand decomposition (>10% loss), necessitating neutral silica gel for stable isolation .
Physicochemical Properties
Stability and Reactivity
Picolinic acid t-butylamide exhibits remarkable stability under ambient conditions. The hydrochloride salt of its precursor remains intact after one week exposed to air and moisture . This stability contrasts with earlier intermediates, which were prone to hydrolysis under acidic conditions.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, pyridine-H), 6.25 (bs, 1H, NH), 4.15–4.05 (m, 1H, CH), 3.60 (dd, J = 10.4, 4.2 Hz, 1H, CH₂OH), 1.05 (s, 9H, t-Bu) .
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IR (neat): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (pyridine ring) .
Applications in Asymmetric Catalysis
Chiral Ligand Synthesis
Picolinic acid t-butylamide serves as a precursor to (S)-t-BuPyOx, a ligand enabling enantioselective C-H functionalization. In one application, it facilitated the synthesis of β-benzylic quaternary stereocenters with >90% enantiomeric excess (ee) .
Mechanistic Insights
The tert-butyl group’s steric bulk prevents undesired side reactions by shielding the metal center in palladium-catalyzed couplings. This shielding effect was validated through computational studies comparing tert-butyl with smaller alkyl substituents .
Analytical and Computational Data
Chromatographic Behavior
Table 2: Retention Indices for Picolinamide Derivatives
Compound | Column Type | Retention Index |
---|---|---|
Picolinic acid t-butylamide | DB-5 | 1268 |
Picolinamide | CAM | 2358 |
Data adapted from NIST’s gas chromatography studies highlight the compound’s polarity relative to simpler picolinamides .
Predicted Collision Cross Sections
Quantum mechanical calculations predict a collision cross section of 139.1 Ų for the [M+H]+ ion, aligning with experimental ion mobility spectrometry data .
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